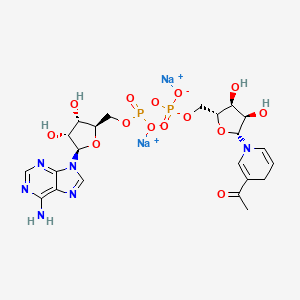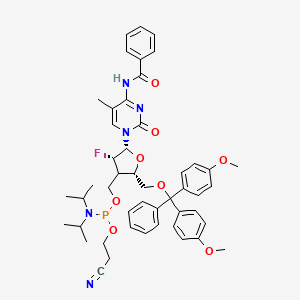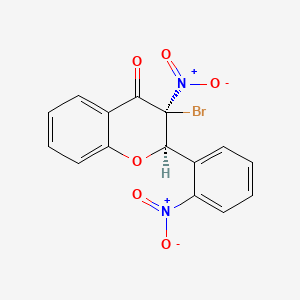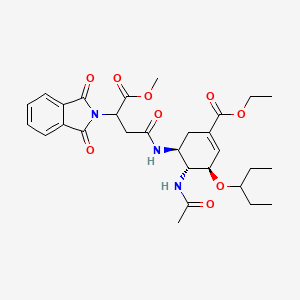
Tuberculosis inhibitor 11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuberculosis inhibitor 11 is a novel compound designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound targets specific enzymes within the bacterium, disrupting its ability to reproduce and survive. The development of this compound is particularly significant given the rise of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tuberculosis inhibitor 11 involves multiple steps, including the formation of key intermediates through reactions such as cyclization, condensation, and substitution. One common synthetic route involves the use of heterocyclic compounds, which are known for their potent biological activities . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the compound in large quantities .
化学反応の分析
Types of Reactions
Tuberculosis inhibitor 11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学的研究の応用
Tuberculosis inhibitor 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell wall synthesis and metabolism.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis, particularly drug-resistant strains.
Industry: Utilized in the development of diagnostic tools and assays for detecting Mycobacterium tuberculosis
作用機序
The mechanism of action of Tuberculosis inhibitor 11 involves targeting specific enzymes within Mycobacterium tuberculosis. One key target is the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which is essential for the biosynthesis of the bacterial cell wall. By inhibiting this enzyme, this compound disrupts the production of critical cell wall components, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Similar compounds to Tuberculosis inhibitor 11 include:
Isoniazid: A first-line anti-tuberculosis drug that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Ethambutol: Another first-line drug that inhibits arabinosyltransferases, enzymes involved in cell wall biosynthesis.
Pyrazinamide: A prodrug that disrupts membrane transport and energy production in Mycobacterium tuberculosis
Uniqueness
What sets this compound apart from these compounds is its specific targeting of the DprE1 enzyme, which is not targeted by the other drugs. This unique mechanism of action makes this compound a promising candidate for overcoming drug resistance and improving treatment outcomes for tuberculosis patients .
特性
分子式 |
C29H37N3O9 |
|---|---|
分子量 |
571.6 g/mol |
IUPAC名 |
ethyl (3R,4R,5S)-4-acetamido-5-[[3-(1,3-dioxoisoindol-2-yl)-4-methoxy-4-oxobutanoyl]amino]-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C29H37N3O9/c1-6-18(7-2)41-23-14-17(28(37)40-8-3)13-21(25(23)30-16(4)33)31-24(34)15-22(29(38)39-5)32-26(35)19-11-9-10-12-20(19)27(32)36/h9-12,14,18,21-23,25H,6-8,13,15H2,1-5H3,(H,30,33)(H,31,34)/t21-,22?,23+,25+/m0/s1 |
InChIキー |
MUHNBAQOZIQXBK-XCZUPJPTSA-N |
異性体SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC |
正規SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)






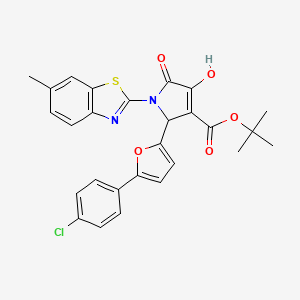
![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
